molecular formula C17H20FNO2S B2534341 3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide CAS No. 2097909-28-7

3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide

Cat. No.: B2534341
CAS No.: 2097909-28-7
M. Wt: 321.41
InChI Key: DWJIKBWNAUHMQW-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Formation of the Fluorophenyl Intermediate:

    Thiophene Derivative Preparation: Thiophene is functionalized to introduce a methyl group at the 3-position.

    Coupling Reaction: The fluorophenyl intermediate is coupled with the thiophene derivative under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide
  • 3-(2-bromophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide
  • 3-(2-methylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide

Uniqueness

The presence of the fluorine atom in 3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its analogs with different substituents.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2S/c1-17(21,10-13-8-9-22-11-13)12-19-16(20)7-6-14-4-2-3-5-15(14)18/h2-5,8-9,11,21H,6-7,10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJIKBWNAUHMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)CCC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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